2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Description

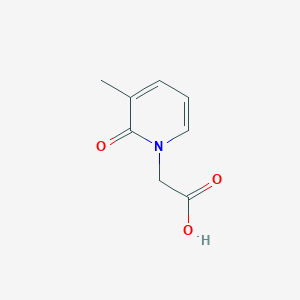

2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (CAS 1176754-29-2) is a heterocyclic organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . Its structure comprises a dihydropyridinone ring substituted with a methyl group at the 3-position and an acetic acid moiety at the 1-position. This compound is commercially available in high-purity grades (up to 99.999%) and is utilized in life sciences research, particularly as a building block for pharmaceuticals or agrochemicals . Its IUPAC name, 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid, reflects its core structure, which is critical for its reactivity and biological interactions.

Properties

IUPAC Name |

2-(3-methyl-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-9(8(6)12)5-7(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJDGSBMVPUFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, with the chemical formula C8H9NO3 and a molecular weight of 167.16 g/mol, is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antiviral, anticancer, and antibacterial activities, supported by case studies and research findings.

Chemical Structure

The structure of this compound features a dihydropyridine ring which is known to exhibit various pharmacological effects. The compound can be represented as follows:

Antiviral Activity

Research indicates that derivatives of dihydropyridines exhibit significant antiviral properties. In a study by Venepally et al., heterocyclic-fatty acid hybrids were synthesized that demonstrated promising antiviral activity against several viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) . The compound's ability to inhibit viral replication was noted, with some derivatives showing over 90% inhibition at specific concentrations.

Table 1: Antiviral Activity of Dihydropyridine Derivatives

Anticancer Activity

The antiproliferative effects of dihydropyridine derivatives have also been documented. Treptow et al. reported that certain fatty acid derivatives exhibited significant antiproliferative activity against glioma cell lines, suggesting a potential role in cancer therapy . The mechanisms involved may include apoptosis induction and cell cycle arrest.

Case Study: Glioma Cell Line Testing

In vitro studies on C6 rat glioma cells demonstrated that compounds derived from dihydropyridines could reduce cell viability significantly at concentrations as low as 10 µM. The exact mechanisms are under investigation, focusing on pathways related to apoptosis and necrosis.

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of new derivatives that exhibited enhanced antibacterial activity compared to standard antibiotics .

Table 2: Antibacterial Efficacy of Dihydropyridine Derivatives

| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 32 µg/mL | |

| Compound B | S. aureus | 16 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many dihydropyridine derivatives act by inhibiting key enzymes involved in viral replication and bacterial metabolism.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.

- Cell Membrane Disruption : Some antibacterial activities may result from the disruption of bacterial cell membranes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the compound can enhance its effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Plant Growth Regulators

The compound has been explored as a plant growth regulator. Its application can enhance growth rates and improve crop yields by modulating plant hormone levels .

Pest Resistance

Studies have indicated that derivatives of this compound can act as natural pesticides, providing an environmentally friendly alternative to synthetic chemicals. They exhibit toxicity against specific pest species while being less harmful to beneficial organisms .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives of this compound were synthesized and tested for their antimicrobial activity. The results showed significant inhibition against various bacterial strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A research article focused on the anti-inflammatory properties of this compound revealed that it effectively reduced inflammation markers in cell cultures. This suggests its potential use in treating conditions like arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase the acidity of the pyridinone ring and alter hydrogen-bonding capacity. These groups may enhance metabolic stability in drug design. Bulky substituents like FMOC () or methoxycarbonyl () reduce solubility in aqueous media but improve compatibility with organic synthesis workflows.

Physical Properties :

- The trifluoromethyl -substituted compound () has a higher molecular weight (255.58 g/mol) and lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeted drugs.

- The FMOC-protected derivative () is significantly heavier (390.39 g/mol), reflecting its utility in solid-phase peptide synthesis.

Preparation Methods

N-Alkylation of 3-Methyl-2-oxo-1,2-dihydropyridine

A common approach involves the alkylation of the nitrogen atom of the 3-methyl-2-oxo-1,2-dihydropyridine (a 2-pyridone derivative) with a haloacetic acid derivative such as bromoacetic acid or ethyl bromoacetate.

- Reagents: 3-methyl-2-oxo-1,2-dihydropyridine, ethyl bromoacetate, potassium carbonate (base)

- Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO

- Conditions: Stirring at room temperature or mild heating (20-50 hours reported)

- Workup: After reaction completion (monitored by TLC), the mixture is poured into ice water, precipitating the product, which is filtered and purified by recrystallization from ethanol or column chromatography.

This method yields the ethyl ester intermediate, which is then hydrolyzed under acidic or basic conditions to afford the free acetic acid derivative.

Ester Hydrolysis

- Reagents: Ethyl ester intermediate, aqueous acid or base (e.g., HCl or NaOH)

- Conditions: Reflux or room temperature depending on reagent strength

- Workup: Neutralization, extraction with organic solvents, drying, and purification by recrystallization.

This step converts the ester to the target acetic acid.

Alternative Synthetic Routes

- From 2-pyridone and haloalkyl carboxylic acids: Direct N-alkylation with haloacetic acid derivatives under basic conditions (K2CO3) in toluene or DMF.

- Using protected intermediates: Protection of hydroxyl groups on related substrates to avoid side reactions during alkylation.

- Catalytic hydrogenation and reduction methods: Though more common in pyrrolidine derivatives, catalytic hydrogenation using Pd/C under mild hydrogen pressure can be adapted for related pyridone structures.

Experimental Procedure Summary Table

Research Findings and Optimization Notes

- Base selection: Potassium carbonate is preferred for N-alkylation due to its moderate basicity and ability to deprotonate the pyridone nitrogen without causing side reactions.

- Solvent choice: DMF and DMSO are effective for dissolving both reagents and promoting nucleophilic substitution reactions.

- Temperature control: Mild heating (30-60 °C) can improve reaction rates but excessive heat may lead to decomposition or side reactions.

- Reaction time: Extended reaction times (up to 50 hours) ensure complete conversion, especially at room temperature.

- Purification: Column chromatography using hexane/ethyl acetate mixtures effectively separates the product from impurities.

- Hydrolysis conditions: Both acidic and basic hydrolysis are viable; acidic conditions are often preferred to avoid saponification side products.

- Yield: Optimized procedures report yields ranging from 60% to 86% for the alkylation step and over 80% for hydrolysis.

Comparative Analysis with Related Pyridone Syntheses

In related pyridone carboxylic acid syntheses, similar N-alkylation strategies are employed, often starting from 2-pyridone or 2-pyridone-3-carboxylic acid derivatives. The use of haloalkyl esters and bases like potassium carbonate is a common theme. Protective groups and alternative bases have been tested to improve selectivity and yield.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a substituted dihydropyridine core with an acetic acid derivative. A common approach includes:

- Step 1: Reacting 3-methyl-2-oxo-1,2-dihydropyridine with a bromoacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the acetylated intermediate.

- Step 2: Purification via recrystallization or column chromatography to achieve >95% purity .

Optimization Tips: - Use anhydrous solvents to minimize hydrolysis of the oxo group.

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Adjust temperature (60–80°C) to balance reaction rate and side-product formation .

Basic: How can researchers assess the purity and structural integrity of this compound?

Answer:

- Purity Analysis:

- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve impurities; retention time ~8.2 min.

- NMR: Confirm absence of residual solvents (e.g., DMF at δ 8.03 ppm) and validate substitution patterns (e.g., methyl group at δ 1.2–1.4 ppm, acetic acid proton at δ 3.7–4.1 ppm).

- Structural Confirmation:

- FT-IR: Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for the oxo group and ~1720 cm⁻¹ for the acetic acid moiety).

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 196.1) .

Advanced: What challenges arise during crystallographic refinement of this compound using SHELXL, and how are they resolved?

Answer:

- Challenges:

- Disorder in the dihydropyridine ring due to partial planarity.

- Weak electron density for the acetic acid moiety, often caused by solvent interactions.

- Solutions:

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

- Scenario: Discrepancies between calculated and observed NMR shifts.

- Methodology:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with computational predictions (DFT-based tools like Gaussian).

- Check for tautomeric forms (e.g., keto-enol equilibrium) that alter chemical shifts.

- Case Study: If the oxo group exhibits unexpected splitting in H NMR, consider dynamic effects from hydrogen bonding or solvent polarity .

Basic: What functionalization strategies enhance the compound’s utility in structure-activity studies?

Answer:

- Derivatization Sites:

- Acetic Acid Moiety: Esterification (e.g., methyl ester) to improve membrane permeability.

- Dihydropyridine Ring: Introduce electron-withdrawing groups (e.g., –CN, –NO₂) at the 4-position to modulate electronic properties.

- Reaction Conditions:

Advanced: How can computational methods aid in predicting the reactivity of the oxo and acetic acid groups?

Answer:

- Tools:

- DFT Calculations (Gaussian, ORCA): Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (GROMACS): Simulate solvation effects on hydrogen-bonding networks.

- Applications:

- Predict regioselectivity in alkylation reactions (e.g., oxo group vs. acetic acid).

- Model acid dissociation constants (pKa) to optimize reaction pH .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

- Storage Recommendations:

- Solid State: Store at –20°C under argon; avoid light to prevent photooxidation of the dihydropyridine ring.

- Solution: Use anhydrous DMSO or THF with molecular sieves to inhibit hydrolysis.

- Degradation Signs:

- Yellow discoloration (indicative of oxidation byproducts).

- NMR signals broadening due to moisture-induced tautomerism .

Advanced: What strategies mitigate racemization during asymmetric synthesis of derivatives?

Answer:

- Chiral Control:

- Use enantiopure catalysts (e.g., Jacobsen’s Mn-salen complexes) for epoxidation or hydroxylation.

- Employ kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., CAL-B).

- Monitoring:

- Chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (ee >98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.